molecular formula C9H8ClN B6597464 2-(4-chloro-2-methylphenyl)acetonitrile CAS No. 16470-10-3

2-(4-chloro-2-methylphenyl)acetonitrile

Cat. No. B6597464
Key on ui cas rn: 16470-10-3
M. Wt: 165.62 g/mol
InChI Key: HVVQFXWATRLPQE-UHFFFAOYSA-N
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Patent
US06472419B1

Procedure details

269 g of 4-chloro-2-methoxybenzyl bromide in 214 ml of toluene are reacted with 68.2 g of sodium cyanide in 69 ml of water and 1.8 g of Aliquat 336. 141 g of colorless oil are obtained (b.p. 107° C./0.08 mbar).
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
68.2 g
Type
reactant
Reaction Step One
Quantity
214 mL
Type
reactant
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[C:4](OC)[CH:3]=1.[C-:12]#[N:13].[Na+].[C:15]1(C)C=CC=CC=1>O.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][C:12]#[N:13])=[C:4]([CH3:15])[CH:3]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
269 g
Type
reactant
Smiles
ClC1=CC(=C(CBr)C=C1)OC
Name
Quantity
68.2 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
214 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
69 mL
Type
solvent
Smiles
O
Name
Quantity
1.8 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)CC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 141 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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